molecular formula C12H20N2O B13295937 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine

2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine

Cat. No.: B13295937
M. Wt: 208.30 g/mol
InChI Key: QFEOSNNMAPTCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine is a sterically hindered secondary amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. This innovative approach involves the addition of an amine to an olefin, facilitated by nitroarenes . The reaction conditions typically include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is a key intermediate in the development of drug candidates, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance allows it to selectively bind to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • 4-methoxy-N-(2-methylpentan-2-yl)aniline
  • N-(1-methylcyclohexyl)-4-(methylthio)aniline

Uniqueness

Compared to similar compounds, 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine offers unique steric properties that enhance its selectivity and effectiveness in various applications. Its structure allows for the formation of more stable and specific interactions with molecular targets, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2O/c1-9(2)8-10(3)14-11-6-5-7-13-12(11)15-4/h5-7,9-10,14H,8H2,1-4H3

InChI Key

QFEOSNNMAPTCJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1=C(N=CC=C1)OC

Origin of Product

United States

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